molecular formula C5H11NO2Se B1681617 (2S)-2-amino-4-methylselanylbutanoic acid CAS No. 1187-56-0

(2S)-2-amino-4-methylselanylbutanoic acid

Cat. No.: B1681617
CAS No.: 1187-56-0
M. Wt: 192.07 g/mol
InChI Key: RJFAYQIBOAGBLC-ZEMBQCNESA-N
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Description

Selenomethionine Se-75 is a radiolabeled form of the amino acid selenomethionine, where selenium-75 is incorporated into the methionine molecule. Selenomethionine is a naturally occurring amino acid found in various foods, including nuts, whole grains, meat, eggs, and dairy. It is an important source of selenium, an essential trace element that plays a crucial role in various biological processes, including thyroid function, reproduction, and DNA production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Selenomethionine can be synthesized through the reaction of methionine with selenium compounds. One common method involves the reaction of methionine with selenous acid (H₂SeO₃) under controlled conditions. The reaction typically takes place in an aqueous solution at a specific pH and temperature to ensure the incorporation of selenium into the methionine molecule.

Industrial Production Methods: Industrial production of selenomethionine often involves the use of selenium-enriched yeast. The yeast is grown in a selenium-rich medium, allowing it to incorporate selenium into its proteins, including selenomethionine. The selenomethionine is then extracted and purified from the yeast biomass .

Types of Reactions:

    Oxidation: Selenomethionine can undergo oxidation to form selenomethionine oxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or other peroxides.

    Reduction: Selenomethionine can be reduced to form selenomethionine selenide. This reaction can be achieved using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Selenomethionine can undergo substitution reactions where the selenium atom is replaced by other atoms or groups. For example, selenomethionine can react with alkyl halides to form alkylselenium compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), peroxides, and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) and other reducing agents.

    Substitution: Alkyl halides and other electrophilic reagents.

Major Products Formed:

Scientific Research Applications

Selenomethionine Se-75 has a wide range of scientific research applications, including:

    Chemistry: Used as a radiolabeled tracer in various chemical studies to track the incorporation and distribution of selenium in different compounds and reactions.

    Biology: Employed in studies of selenium metabolism and its role in biological systems. It is used to investigate the incorporation of selenium into proteins and its effects on cellular processes.

    Medicine: Utilized in diagnostic imaging and radiotherapy. Selenomethionine Se-75 is used in scintigraphy to visualize and diagnose thyroid disorders and other conditions.

    Industry: Applied in the production of selenium-enriched supplements and functional foods.

Mechanism of Action

Selenomethionine is often compared with other selenium-containing compounds, such as selenocysteine and inorganic selenium forms like selenite and selenate.

    Selenocysteine: Another naturally occurring selenium-containing amino acid, selenocysteine is incorporated into selenoproteins through a unique ribosomal mechanism. Unlike selenomethionine, which can replace methionine in proteins, selenocysteine is specifically incorporated into selenoproteins at defined positions.

    Selenite and Selenate: These are inorganic forms of selenium that are commonly used in supplements and animal feeds. They are less bioavailable compared to organic forms like selenomethionine and selenocysteine.

Uniqueness of Selenomethionine: Selenomethionine is unique due to its high bioavailability and ability to be incorporated into proteins in place of methionine. This allows it to serve as a long-term selenium storage form in the body, providing a steady supply of selenium for various biological processes .

Comparison with Similar Compounds

  • Selenocysteine
  • Selenite
  • Selenate
  • Methylseleninic acid
  • Selenoesters .

Properties

CAS No.

1187-56-0

Molecular Formula

C5H11NO2Se

Molecular Weight

192.07 g/mol

IUPAC Name

(2S)-2-amino-4-methyl(75Se)selanylbutanoic acid

InChI

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9-4

InChI Key

RJFAYQIBOAGBLC-ZEMBQCNESA-N

SMILES

C[Se]CCC(C(=O)O)N

Isomeric SMILES

C[75Se]CC[C@@H](C(=O)O)N

Canonical SMILES

C[Se]CCC(C(=O)O)N

Appearance

Solid powder

Key on ui other cas no.

1187-56-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Butanoic acid, 2-amino-4-(methylseleno)-
Radioselenomethionine
Se 75, Selenomethionine
Selenomethionine
Selenomethionine Hydrochloride, (S)-Isomer
Selenomethionine Se 75
Selenomethionine, (+,-)-Isomer
Selenomethionine, (R)-Isomer
Selenomethionine, (S)-Isomer
Sethotope

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-4-methylselanylbutanoic acid
Reactant of Route 2
(2S)-2-amino-4-methylselanylbutanoic acid
Reactant of Route 3
(2S)-2-amino-4-methylselanylbutanoic acid
Reactant of Route 4
(2S)-2-amino-4-methylselanylbutanoic acid
Reactant of Route 5
(2S)-2-amino-4-methylselanylbutanoic acid
Reactant of Route 6
(2S)-2-amino-4-methylselanylbutanoic acid

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